(2R,3R,10bS)-2-(4-chlorophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
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Overview
Description
2-(4-Chlorophenyl)-3-(2,2-dimethylpropanoyl)-1H,2H,3H,10BH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile is a complex organic compound with a unique structure that combines a pyrroloisoquinoline core with chlorophenyl and dimethylpropanoyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-(2,2-dimethylpropanoyl)-1H,2H,3H,10BH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrroloisoquinoline core, followed by the introduction of the chlorophenyl and dimethylpropanoyl groups through selective substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(2,2-dimethylpropanoyl)-1H,2H,3H,10BH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(2,2-dimethylpropanoyl)-1H,2H,3H,10BH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its specific chemical properties may be beneficial.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-(2,2-dimethylpropanoyl)-1H,2H,3H,10BH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1H-pyrrolo[2,1-a]isoquinoline: This compound shares the pyrroloisoquinoline core but lacks the dimethylpropanoyl and dicarbonitrile groups.
3-(2,2-Dimethylpropanoyl)-1H,2H,3H-pyrrolo[2,1-a]isoquinoline: This compound has the dimethylpropanoyl group but lacks the chlorophenyl and dicarbonitrile groups.
Uniqueness
2-(4-Chlorophenyl)-3-(2,2-dimethylpropanoyl)-1H,2H,3H,10BH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H22ClN3O |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
(2R,3R,10bS)-2-(4-chlorophenyl)-3-(2,2-dimethylpropanoyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C25H22ClN3O/c1-24(2,3)23(30)21-20(17-8-10-18(26)11-9-17)25(14-27,15-28)22-19-7-5-4-6-16(19)12-13-29(21)22/h4-13,20-22H,1-3H3/t20-,21+,22-/m0/s1 |
InChI Key |
PFAOMULZVZAFSP-BDTNDASRSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)[C@H]1[C@@H](C([C@H]2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)(C)C(=O)C1C(C(C2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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